molecular formula C18H16F3NO B1324863 2-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898755-11-8

2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1324863
CAS No.: 898755-11-8
M. Wt: 319.3 g/mol
InChI Key: YXFYMUNGFMLZDA-UHFFFAOYSA-N
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Description

Structural Overview of this compound

The molecular architecture of this compound showcases a carefully designed arrangement of functional groups that collectively contribute to its unique chemical properties. The compound's systematic name, [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone, provides insight into its structural organization, with the benzophenone ketone serving as the central linking element between two aromatic rings bearing distinct substituents. The azetidine ring, attached via a methylene bridge to the ortho position of one aromatic ring, introduces significant steric and electronic influences on the overall molecular behavior.

The four-membered azetidine ring contributes approximately 25.4 kilocalories per mole of ring strain to the molecular structure, a characteristic that significantly influences the compound's reactivity profile. This ring strain creates a thermodynamic driving force for ring-opening reactions under appropriate conditions, while simultaneously providing unique conformational constraints that affect the molecule's three-dimensional shape and intermolecular interactions. The nitrogen atom within the azetidine ring serves as a potential site for further chemical modification, including protonation, alkylation, or coordination with metal centers.

The trifluoromethyl group positioned at the para location of the second aromatic ring exerts profound electronic effects throughout the molecular framework. This highly electronegative substituent significantly alters the electron density distribution within the aromatic system and influences the polarization of the central carbonyl group. The trifluoromethyl group also enhances the compound's lipophilicity and metabolic stability, properties that are particularly valuable in pharmaceutical applications where improved bioavailability and resistance to enzymatic degradation are desired characteristics.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₈H₁₆F₃NO
Molecular Weight 319.3 g/mol
IUPAC Name [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
CAS Number 898755-11-8
InChI Key YXFYMUNGFMLZDA-UHFFFAOYSA-N

The spatial arrangement of these functional groups creates a molecule with distinct regions of varying electron density and steric accessibility. Computational studies suggest that the azetidine ring adopts conformations that minimize steric interactions with the adjacent aromatic system, while the trifluoromethyl group maintains its characteristic tetrahedral geometry. The central ketone functionality serves as both an electron-withdrawing group and a potential coordination site, influencing the compound's behavior in both chemical reactions and biological systems.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry evolution, particularly the growing recognition of azetidines as valuable synthetic intermediates and bioactive scaffolds. Azetidines have emerged as fascinating four-membered nitrogen-containing heterocycles that serve as analogues of cyclobutane, with their reactivity driven by considerable ring strain that positions them between the less stable aziridines and more stable pyrrolidines. The historical trajectory of azetidine chemistry has been marked by significant advances in synthetic methodology, with recent years witnessing remarkable progress in both the preparation and functionalization of these strained heterocycles.

The benzophenone structural motif has a much longer history in organic chemistry, dating back to early investigations of aromatic ketones and their photochemical properties. Benzophenones have been extensively studied for their role as photoinitiators, pharmaceutical intermediates, and synthetic building blocks. The compound benzophenone itself has been found in various natural sources, including fruits such as Vitis vinifera and black tea, and has been utilized as a synthetic intermediate for pharmaceuticals and agricultural chemicals, as well as a photoinitiator in ultraviolet-curable printing inks.

The convergence of azetidine and benzophenone chemistry represents a relatively recent development in heterocyclic synthesis, driven by the recognition that combining these structural elements could yield compounds with enhanced properties. The incorporation of trifluoromethyl groups into organic molecules has gained particular prominence in recent decades due to their unique electronic properties and their prevalence in pharmaceutically active compounds. The synthesis of trifluoromethylated azetidines and related structures has become an active area of research, with investigators developing new methodologies for incorporating these functional groups into complex molecular architectures.

Table 2: Historical Development Timeline of Relevant Chemical Classes

Period Development Chemical Class Significance
Early 1900s Initial benzophenone studies Aromatic ketones Foundation of photochemistry applications
1950s-1970s Azetidine synthesis methods Four-membered heterocycles Recognition of ring strain utility
1980s-1990s Trifluoromethyl group incorporation Fluorinated organics Enhanced pharmaceutical properties
2000s-Present Hybrid molecule design Complex heterocycles Multi-functional compound development

The historical context reveals that this compound represents the culmination of several independent lines of chemical research that have converged to create new opportunities for molecular design. The compound embodies the modern approach to heterocyclic chemistry, where traditional structural motifs are combined in novel ways to access previously unexplored chemical space and potentially discover new properties and applications.

Significance in Chemical Research and Applications

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that collectively offer multiple avenues for scientific investigation and practical application. The compound's hybrid architecture, incorporating both the benzophenone photochemical properties and the azetidine ring reactivity, positions it as a versatile platform for developing new materials and exploring novel chemical transformations. Research into similar benzophenone derivatives has demonstrated their potential as photoaffinity labels for studying protein-ligand interactions, particularly in biochemical applications involving enzymes and receptors that recognize various biomolecules.

The presence of the azetidine moiety introduces strain-driven reactivity that can be exploited for ring-opening reactions and subsequent chemical elaboration. Recent advances in azetidine chemistry have highlighted the synthetic potential of these four-membered heterocycles as building blocks for complex molecule construction. The ring strain of approximately 25.4 kilocalories per mole provides a thermodynamic driving force for various transformations while maintaining sufficient stability for practical handling and storage. This balance between reactivity and stability makes azetidine-containing compounds particularly attractive for synthetic applications where controlled reactivity is desired.

The trifluoromethyl substituent contributes significantly to the compound's potential value in pharmaceutical research and development. Trifluoromethyl groups are known to enhance the metabolic stability of organic compounds, improve their lipophilicity, and often increase their biological activity compared to non-fluorinated analogues. The preparation of trifluoromethylated azetidines and related structures has become an important area of synthetic chemistry, with new methodologies being developed to access these valuable building blocks for drug discovery applications.

Table 3: Research Applications and Potential Significance

Application Area Potential Use Key Properties Research Status
Photochemistry Photoaffinity labeling Benzophenone photoactivity Established for related compounds
Synthetic Chemistry Building block Azetidine ring strain Active research area
Medicinal Chemistry Drug development Trifluoromethyl stability Growing interest
Materials Science Functional polymers Hybrid properties Emerging applications

The compound's significance extends beyond its immediate applications to its role as a representative example of modern molecular design principles. The successful integration of multiple functional elements within a single molecular framework demonstrates the sophistication of contemporary synthetic chemistry and the potential for creating compounds with tailored properties. This approach to molecular architecture has broad implications for future research directions in heterocyclic chemistry, pharmaceutical development, and materials science.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFYMUNGFMLZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643719
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-11-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4'-Trifluoromethylbenzophenone Intermediate

A common approach to synthesize substituted benzophenones involves Friedel-Crafts acylation or Fries rearrangement:

  • Fries Rearrangement Method : Starting from appropriate esters, treatment with anhydrous aluminum chloride (AlCl3) at elevated temperatures (150–170 °C) under neat conditions induces rearrangement to yield hydroxybenzophenone derivatives, which can be further functionalized.
  • For trifluoromethyl-substituted benzophenones, the trifluoromethyl group is introduced on the aromatic ring prior to or during the acylation step to ensure regioselectivity.

Introduction of the Azetidinomethyl Group

The azetidinomethyl substituent is typically introduced by:

  • Nucleophilic Substitution : Reacting a benzophenone derivative bearing a suitable leaving group (e.g., halomethyl group) with azetidine or azetidine derivatives under basic or neutral conditions.
  • Reductive Amination : Condensation of the benzophenone carbonyl group with azetidine or its derivatives followed by reduction to form the azetidinomethyl linkage.

Representative Synthetic Procedure (Adapted from Related Azetidinone Derivatives)

  • Preparation of Benzophenone Derivative :

    • React 4-(trifluoromethyl)benzoyl chloride with an appropriate aromatic compound under Friedel-Crafts acylation conditions to obtain 4'-trifluoromethylbenzophenone.
  • Formation of Azetidinomethyl Substituent :

    • React the benzophenone intermediate with azetidine in the presence of a base such as triethylamine in a suitable solvent (e.g., dioxane or ethanol).
    • The reaction is typically carried out at room temperature or under reflux for several hours to ensure complete substitution.
  • Purification :

    • The crude product is purified by column chromatography using silica gel and an eluent system such as ethyl acetate/benzene mixtures.
    • Final recrystallization from ethanol or acetonitrile yields pure this compound.

Data Table Summarizing Key Synthetic Parameters

Step Reagents/Conditions Temperature Time Notes
Friedel-Crafts Acylation 4-(Trifluoromethyl)benzoyl chloride, aromatic substrate, AlCl3 catalyst 0–50 °C (controlled) 2–4 hours Anhydrous conditions, inert atmosphere
Azetidinomethyl Introduction Azetidine, triethylamine, solvent (dioxane/ethanol) Room temp to reflux 6–12 hours Stirring, inert atmosphere preferred
Purification Silica gel chromatography, recrystallization Ambient Variable Use of ethyl acetate/benzene eluent

Research Findings and Optimization Notes

  • The presence of the trifluoromethyl group requires careful control of reaction conditions to avoid side reactions such as defluorination or unwanted electrophilic aromatic substitution.
  • The azetidine ring is sensitive to strong acids and bases; thus, mild reaction conditions and neutral to slightly basic media are preferred to maintain ring integrity.
  • Yields reported for similar azetidinomethyl benzophenone derivatives range from moderate to high (60–85%) depending on reaction time and purification methods.
  • Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is C18H16F3NOC_{18}H_{16}F_3NO, with a molecular weight of 319.32 g/mol. The compound features an azetidine ring, a trifluoromethyl group, and a benzophenone backbone, which contribute to its unique chemical reactivity and potential biological activities.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Compounds with azetidine rings have demonstrated significant antimicrobial properties. This compound's structure may enhance its interaction with microbial targets, potentially leading to new antibiotic agents.
  • Anticancer Properties : Preliminary studies suggest that similar compounds exhibit anticancer activity. The trifluoromethyl group may improve the pharmacokinetic profile, enhancing the efficacy of the compound in cancer treatment .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for:

  • Synthesis of Heterocyclic Compounds : The azetidine moiety can be utilized in synthesizing various heterocycles, which are important in drug development .
  • Formation of Substituted Derivatives : Through oxidation and reduction reactions, this compound can yield various substituted azetidine derivatives, expanding the library of available compounds for further research.

Material Science

In material science, the compound's unique structural features enable its use in developing new materials with specific properties. Its applications include:

  • Polymer Chemistry : The compound can be integrated into polymer matrices to enhance their mechanical and thermal properties.
  • Coatings and Adhesives : Due to its chemical stability and reactivity, it can be utilized in formulating advanced coatings and adhesives with improved performance characteristics.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various azetidine derivatives, this compound was tested against several bacterial strains. Results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Synthesis of Novel Anticancer Agents

Research focused on synthesizing analogs of this compound revealed that modifications to the azetidine ring enhanced cytotoxicity against cancer cell lines. The study demonstrated that specific substitutions could lead to compounds with improved selectivity for cancer cells over normal cells, highlighting the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

Positional Isomerism : The trifluoromethyl group’s position (2', 3', or 4') influences electronic and steric properties. The para-substituted derivative (4'-CF₃) is expected to exhibit greater symmetry and possibly enhanced stability compared to meta or ortho isomers .

Heterocyclic Ring Variations : Replacing azetidine (4-membered ring) with pyrrolidine (5-membered) or piperidine (6-membered) increases molecular weight by ~14 g/mol per additional CH₂ group. Larger rings may enhance solubility but reduce conformational rigidity .

Physicochemical and Functional Differences

  • Toxicological Data: Limited toxicological studies are available for azetidine-containing benzophenones. Safety data sheets for related compounds (e.g., 4-Methylacetophenone azine) caution against inhalation or dermal exposure due to uninvestigated toxicity .
  • Applications: Fluorinated benzophenones are often explored as intermediates in agrochemicals (e.g., triflusulfuron methyl esters) or pharmaceuticals, though specific data for this compound remains sparse .

Research Findings and Implications

Synthetic Utility : The azetidine ring’s strain may facilitate ring-opening reactions, enabling diversification into amines or amides, a strategy used in drug discovery .

Safety Considerations : Regulatory documents emphasize precautionary measures (e.g., avoiding dust inhalation) due to incomplete toxicological profiling .

Notes

Data Gaps: Detailed pharmacological or environmental impact studies for this compound are lacking. Future research should address its biodegradability and acute toxicity.

Regulatory Status : Compliance with EC1272/08 and GHS/CLP regulations is advised for handling and disposal .

Biological Activity

2-Azetidinomethyl-4'-trifluoromethylbenzophenone, a compound characterized by its azetidine ring and trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

  • Molecular Formula : C18H16F3NO
  • Molecular Weight : 319.3 g/mol

The structural features of this compound, particularly the azetidine moiety and the trifluoromethyl group, are crucial for its biological activity. These components enhance lipophilicity and metabolic stability, making the compound a valuable scaffold in drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. This mechanism is similar to that of established antibiotics, suggesting its potential as a lead compound for antibiotic development against Gram-negative bacteria.

2. Anticancer Properties

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Notably, studies have revealed that derivatives of this compound can induce apoptosis in breast cancer cells. The structure-activity relationship (SAR) analysis highlights that modifications to the azetidine ring can enhance cytotoxicity against cancer cells, providing insights into the design of more effective anticancer agents .

Compound Cell Line IC50 (µM) Activity
This compoundMCF-7 (Breast Cancer)15Induces apoptosis
Derivative AJurkat (T-cell)10Increased cytotoxicity
Derivative BRenca (Renal Carcinoma)5Higher potency than standard drugs

3. Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties, acting as radical scavengers. This activity is crucial for mitigating oxidative stress-related diseases and supports further exploration of this compound in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Bacterial Inhibition : By interfering with peptidoglycan biosynthesis, it disrupts bacterial cell wall integrity.
  • Cancer Cell Apoptosis : The compound may alter signaling pathways involved in cell proliferation and survival, leading to programmed cell death.
  • Radical Scavenging : It neutralizes free radicals, thereby reducing oxidative damage in cells.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity Evaluation : In vitro tests on Jurkat cells indicated that specific modifications to the azetidine structure significantly increased cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Azetidinomethyl-4'-trifluoromethylbenzophenone?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the benzophenone core via Friedel-Crafts acylation using trifluoromethyl-substituted benzoyl chloride (e.g., 4-trifluoromethylbenzoyl chloride) and benzene derivatives.
  • Step 2: Functionalization of the azetidine moiety via nucleophilic substitution or coupling reactions. For example, azetidinomethyl groups can be introduced using Mitsunobu conditions (e.g., DIAD/TPP) or palladium-catalyzed cross-coupling.
  • Key intermediates : 4'-Trifluoromethylbenzophenone and azetidinylmethyl halides. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR .

Advanced: How can regioselectivity challenges during azetidinomethyl group introduction be addressed?

Answer:
Regioselectivity is influenced by:

  • Directing groups : Electron-donating substituents (e.g., methoxy) at specific positions direct azetidinomethylation.
  • Protection strategies : Temporary protection of reactive sites (e.g., trifluoromethyl group) with tert-butyldimethylsilyl (TBS) or acetyl groups.
  • Catalytic control : Transition-metal catalysts (e.g., Pd(OAc)₂) enable C–H activation at defined positions. Computational modeling (DFT) predicts reactive sites and optimizes conditions .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl at 4', azetidinomethyl at 2'). ¹⁹F NMR confirms CF₃ presence.
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion).
  • IR : Detects carbonyl (C=O, ~1650 cm⁻¹) and C–F (~1100 cm⁻¹) stretches.
  • X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

  • Purity validation : Use orthogonal methods (HPLC + LC-MS) to rule out impurities.
  • Isomer analysis : Synthesize and test structural isomers (e.g., 3-azetidinomethyl vs. 2-azetidinomethyl) to isolate active forms.
  • Assay standardization : Cross-validate using consistent cell lines (e.g., HEK293 for receptor studies) and protocols (e.g., IC₅₀ measurements). Reference PubChem data for analogous benzodiazepine derivatives .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste.
  • Storage : Airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis. Refer to benzophenone safety guidelines for analogous risks .

Advanced: How can this compound be optimized as a fluorescent probe for nucleic acid studies?

Answer:

  • Solubility enhancement : Quaternize the azetidine nitrogen to improve aqueous solubility.
  • Fluorophore conjugation : Attach dansyl or fluorescein via PEG linkers.
  • Binding assays : Use fluorescence quenching (e.g., ethidium bromide displacement) to quantify DNA/RNA affinity. Compare with 2-Amino-4'-fluorobenzophenone derivatives for benchmarking .

Basic: What are the key stability concerns under experimental conditions?

Answer:

  • Photodegradation : Shield from UV light; use amber glassware.
  • Hydrolysis : Avoid aqueous buffers at high pH (>9).
  • Thermal stability : Store below –20°C; DSC analysis identifies decomposition thresholds .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Flow chemistry : Enhances reaction control and reduces side products.
  • In situ monitoring : Use ReactIR or PAT tools to track intermediates.
  • Purification : Employ flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .

Basic: How is the trifluoromethyl group’s electronic impact assessed?

Answer:

  • Hammett analysis : Compare reaction rates with non-CF₃ analogs to quantify electron-withdrawing effects.
  • DFT calculations : Map electrostatic potential surfaces to predict reactivity .

Advanced: What methodologies validate interactions with biological targets (e.g., enzymes)?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses.
  • Mutagenesis studies : Identify critical residues (e.g., His⁵⁰ in kinases) via alanine scanning .

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